1-Methyl-4-nitroimidazol
Übersicht
Beschreibung
1-Methyl-4-nitroimidazole (1-MNI) is a heterocyclic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Das Nitroimidazol-Gerüst, einschließlich 1-Methyl-4-nitroimidazol, ist seit den 1950er Jahren ein Eckpfeiler in der Arzneimittelforschung . Es hat zur Entwicklung zahlreicher lebensrettender Medikamente und klinischer Kandidaten für eine Vielzahl von Krankheiten geführt, wie z. B. bakterielle, virale und parasitäre Infektionen sowie Krebs. Die Derivate der Verbindung wurden als bildgebende Mittel in der medizinischen Diagnostik eingesetzt .
Antibakterielle Mittel
This compound dient als Vorläufer bei der Synthese von Analoga mit potenter antibakterieller Aktivität. Seine strukturelle Modifikation hat zur Entwicklung neuer Antibiotika geführt, die gegen multiresistente Bakterienstämme wirksam sind .
Antiparasitäre Behandlungen
Diese Verbindung wurde zur Herstellung von Antiparasitika verwendet. Ihre Derivate haben eine Wirksamkeit gegen durch Protozoenparasiten verursachte Krankheiten gezeigt und bieten potenzielle Behandlungsmöglichkeiten für Erkrankungen wie Giardiasis und Trichomoniasis .
Krebsforschung
In der Krebsforschung werden this compound-Derivate auf ihren potenziellen Einsatz in der Chemotherapie untersucht. Sie wurden auf ihre Fähigkeit untersucht, als Radiosensibilisatoren zu wirken, die die Wirksamkeit der Strahlentherapie bei der Krebsbehandlung verbessern .
Synthetische Chemie
Die Verbindung wird in der synthetischen Chemie zur Konstruktion funktionalisierter Nitroimidazol-Gerüste verwendet. Diese Gerüste sind entscheidend für die Synthese verschiedener Pharmazeutika und waren ein Schwerpunkt der Forschung zur Entwicklung neuer Synthesemethoden .
Sprengstoffe
Abgesehen von medizinischen Anwendungen ist this compound ein Zwischenprodukt bei der Synthese von energiereichen Materialien wie 1-Methyl-2,4,5-Trinitroimidazol (MTNI), das für seine gute thermische Stabilität und geringe Empfindlichkeit bekannt ist, was es zu einem Kandidaten für den Einsatz in militärischen Sprengstoffen macht .
Safety and Hazards
Safety measures for handling 1-Methyl-4-nitroimidazole include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s . The nitroimidazole scaffold has again been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . This suggests that 1-Methyl-4-nitroimidazole and its derivatives have potential for future drug development.
Wirkmechanismus
Target of Action
1-Methyl-4-nitroimidazole is a derivative of nitroimidazole, a class of antibiotics that have nitroimidazole in their structures . The primary targets of nitroimidazoles are anaerobic bacteria and protozoa . These organisms are susceptible to the action of nitroimidazoles due to their ability to reduce the nitro group of these compounds under anaerobic conditions .
Mode of Action
The mode of action of 1-Methyl-4-nitroimidazole, like other nitroimidazoles, involves the disruption of the DNA of susceptible bacteria and the inhibition of protein synthesis, leading to cell death . The nitro group of the compound is reduced in the target organisms by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antimicrobial activity .
Biochemical Pathways
The nitro group of 1-Methyl-4-nitroimidazole can be converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through the process of reductive bioactivation . This process can lead to the formation of toxic products that can disrupt the normal functioning of the target organisms .
Pharmacokinetics
For instance, metronidazole, a commonly used nitroimidazole antibiotic, is almost completely absorbed when given orally, with a bioavailability of over 90% . It is distributed widely in the body and has low protein binding . Metronidazole is extensively metabolized by the liver, and the majority of it and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of 1-Methyl-4-nitroimidazole is the death of the target organisms. By disrupting the DNA and inhibiting protein synthesis, the compound prevents the normal functioning of the bacteria or protozoa, leading to their death . This makes 1-Methyl-4-nitroimidazole effective in treating infections caused by these organisms.
Action Environment
The action of 1-Methyl-4-nitroimidazole, like other nitroimidazoles, is influenced by the environmental conditions within the target organisms. The reduction of the nitro group, a key step in the compound’s mode of action, occurs under anaerobic conditions . Therefore, the compound is particularly effective against organisms that thrive in such environments. Furthermore, the methylation of the compound can also influence its activity .
Eigenschaften
IUPAC Name |
1-methyl-4-nitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOLDQJZRZQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184425 | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3034-41-1 | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-4-NITRO-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31100A55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 1-Methyl-4-nitroimidazole against parasites like Entamoeba histolytica and Giardia intestinalis?
A1: While the exact mechanism is not fully elucidated in the provided research, 1-Methyl-4-nitroimidazole derivatives exhibit potent antiparasitic activity. Studies suggest that nitroimidazoles, in general, are prodrugs that are reductively activated within anaerobic organisms like parasites. [, ] This reduction generates reactive intermediates that interact with vital biomolecules like DNA, leading to parasite death. [, ]
Q2: How does methylation at the N1 position of 4-nitroimidazole impact its reactivity with low-energy electrons?
A2: Methylation at the N1 position of 4-nitroimidazole (forming 1-Methyl-4-nitroimidazole) completely blocks the molecule's reactivity with low-energy electrons (below 2 eV). This is attributed to the quenching of vibrational Feshbach resonances, which act as doorways for dissociative electron attachment. [, ]
Q3: What is the molecular formula and weight of 1-Methyl-4-nitroimidazole?
A3: The molecular formula of 1-Methyl-4-nitroimidazole is C4H5N3O2, and its molecular weight is 127.10 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize 1-Methyl-4-nitroimidazole?
A4: Researchers frequently utilize NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and FT-IR (Fourier-Transform Infrared Spectroscopy) to characterize 1-Methyl-4-nitroimidazole. These techniques provide insights into the compound's structure, purity, and electronic properties. [, , ]
Q5: How does the structure of 1-Methyl-4-nitroimidazole influence its antiparasitic activity?
A5: Research indicates that substituting the 5-position of 1-Methyl-4-nitroimidazole with various aryl groups can significantly impact its antiparasitic activity. For example, a chlorine atom at the 3-position of a phenyl substituent led to a two-fold increase in potency against Entamoeba histolytica and Giardia intestinalis compared to metronidazole. []
Q6: Can 1-Methyl-4-nitroimidazole be used as a building block for generating structurally diverse compounds?
A6: Yes, 1-Methyl-4-nitroimidazole serves as a versatile building block in organic synthesis. Researchers have successfully employed Suzuki coupling reactions to attach various aryl groups to the 5-position, leading to a series of novel 5-aryl-1-methyl-4-nitroimidazoles. [] This approach allows for the exploration of structure-activity relationships and the development of compounds with enhanced potency or selectivity.
Q7: What challenges are associated with the stability of 1-Methyl-4-nitroimidazole and its derivatives?
A7: While specific stability data for 1-Methyl-4-nitroimidazole is limited in the provided research, nitroimidazoles are known to be susceptible to degradation under certain conditions, such as exposure to light or reducing agents. [, ]
Q8: Are there any analytical methods available for quantifying 1-Methyl-4-nitroimidazole and its related substances?
A8: Yes, HPLC (High-Performance Liquid Chromatography) methods have been developed and validated for determining the content of 1-Methyl-4-nitroimidazole and related substances, such as 6-mercaptopurine, in pharmaceuticals like Azathioprine. These methods offer high sensitivity and specificity for quality control purposes. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.